molecular formula C23H22N4O2 B12456926 6-amino-4-(4-butoxyphenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(4-butoxyphenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12456926
M. Wt: 386.4 g/mol
InChI Key: XEQSQFUWXBVNBA-UHFFFAOYSA-N
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Description

6-amino-4-(4-butoxyphenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the pyrano[2,3-c]pyrazole family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(4-butoxyphenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of catalysts such as sulfonated amorphous carbon and eosin Y . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and efficient catalysts, such as nano-eggshell/Ti (IV) or other heterogeneous catalysts. These catalysts offer advantages like reusability, mild reaction conditions, and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

6-amino-4-(4-butoxyphenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

6-amino-4-(4-butoxyphenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-4-(3-methoxyphenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates

Uniqueness

Compared to similar compounds, 6-amino-4-(4-butoxyphenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique butoxyphenyl group, which may enhance its binding affinity and specificity towards certain molecular targets .

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

6-amino-4-(4-butoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H22N4O2/c1-2-3-13-28-17-11-9-15(10-12-17)19-18(14-24)22(25)29-23-20(19)21(26-27-23)16-7-5-4-6-8-16/h4-12,19H,2-3,13,25H2,1H3,(H,26,27)

InChI Key

XEQSQFUWXBVNBA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N

Origin of Product

United States

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